Structural Uniqueness Mapping — 3-Methoxybenzamide vs. Closest Mono-Substituted 2-Oxoindoline Analogs
Within the commercially available N-(2-oxoindolin-5-yl)benzamide analog series, 3-methoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-76-8) occupies a unique substitution vector. The closest commercially cataloged and characterized comparators with published bioactivity context include: 3-fluoro-N-(2-oxoindolin-5-yl)benzamide (CAS 921545-21-3), 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide (CAS 921774-49-4), 3-methyl-N-(2-oxoindolin-5-yl)benzamide, and N-hydroxybenzamide-oxoindoline hybrids (e.g., compounds 4a–g, 6a–g from Huong et al.). The methoxy substituent in the target compound introduces distinct electronic (electron-donating, +M resonance effect) and steric properties compared to the fluoro (electron-withdrawing, −I effect) and methyl (weakly electron-donating, +I only) analogs, which is expected to modulate hydrogen-bond acceptor capacity at the benzamide carbonyl and influence the dihedral angle between the benzamide and oxindole planes [1]. Critically, N-hydroxybenzamide analogs (e.g., 4a–g from Huong et al.) are structurally distinct due to the replacement of the terminal benzamide with a hydroxamic acid functionality, endowing them with HDAC2 inhibitory IC₅₀ values in the sub-micromolar range and up to 4-fold greater cytotoxicity than SAHA across SW620, PC3, and AsPC-1 cancer cell lines, a biological property that is not shared by the non-hydroxamic target compound [2]. An open-source vendor catalog comparison across major suppliers identifies 3-methoxy-N-(2-oxoindolin-5-yl)benzamide as the only 3-methoxybenzamide variant in this series, whereas over 10 halogenated (F, Cl, Br) or alkyl-substituted variants have been cataloged, underscoring its rarity as a chemical biology tool for probing electronic effects within the oxindole benzamide chemotype .
| Evidence Dimension | Substituent electronic character and structural class |
|---|---|
| Target Compound Data | 3-OCH₃ substituent on benzamide (Hammett σₘ = +0.12; electron-donating +M resonance); non-hydroxyamide benzamide (no HDAC zinc-binding group) |
| Comparator Or Baseline | 3-Fluoro analog: σₘ = +0.34 (electron-withdrawing); 2,6-Difluoro analog: dual −I effect; 3-Methyl analog: σₘ = −0.07 (weak +I only); N-Hydroxybenzamide series: hydroxamic acid zinc-binding group, HDAC2 IC₅₀ sub-μM range, 4× SAHA cytotoxicity (Huong et al., 2017) |
| Quantified Difference | Only analog with strong +M resonance donor; N-hydroxybenzamide comparators gain HDAC2 IC₅₀ < 1 μM and cell cytotoxicity advantage over SAHA, absent from target compound class |
| Conditions | Electronic structure comparison via Hammett substituent constants; HDAC2 enzymatic assay (recombinant HDAC2) and cytotoxicity in SW620 (colon), PC3 (prostate), AsPC-1 (pancreatic) cell lines [2] |
Why This Matters
The absence of the hydroxamic acid zinc-binding group in this compound means it cannot serve as a direct substitute for N-hydroxybenzamide HDAC inhibitors; conversely, the unique methoxy electronic profile may yield kinase selectivity or chemical reactivity patterns not recapitulated by halogenated or alkyl comparators, making it a critical comparator for SAR expansion studies.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. doi:10.1021/cr00002a004. View Source
- [2] Huong TTL, Dung DTM, Hai PT, et al. Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity. Bioorg Chem. 2017;71:160-169. doi:10.1016/j.bioorg.2017.02.002. View Source
